molecular formula C20H35N3 B5194133 N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine

N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine

Cat. No. B5194133
M. Wt: 317.5 g/mol
InChI Key: SWDYZOSBDCGPIR-UHFFFAOYSA-N
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Description

N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine, also known as TIPP, is a chemical compound that belongs to the class of piperidine derivatives. TIPP has been extensively studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is not fully understood. However, it is believed to act as a selective agonist of the delta opioid receptor, which is involved in the regulation of pain and mood. N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has also been shown to have affinity for the mu and kappa opioid receptors, although its binding to these receptors is weaker than its binding to the delta opioid receptor.
Biochemical and Physiological Effects:
N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have potent analgesic effects in animal models. It has also been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders. Additionally, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have low toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is its potent analgesic effects, which make it a promising candidate for the development of new pain medications. Additionally, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is its limited selectivity for the delta opioid receptor, which may limit its potential applications in the field of medicinal chemistry.

Future Directions

There are several future directions for the study of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine. One potential direction is the development of new pain medications based on N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine. Additionally, further studies are needed to fully understand the mechanism of action of N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine and its potential applications in the treatment of psychiatric disorders. Finally, the development of more selective delta opioid receptor agonists may lead to the development of new medications with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent analgesic effects and has been shown to have antipsychotic effects in animal models. N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has a variety of potential applications in the development of new pain medications and the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,3-dibromo-2,2-dimethylpropane with 1-(2-phenylethyl)piperidine in the presence of sodium hydride. The resulting product is then treated with 1,3-propanediamine to obtain N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine.

Scientific Research Applications

N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine has been shown to have antipsychotic effects in animal models, indicating its potential use in the treatment of psychiatric disorders.

properties

IUPAC Name

N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)piperidin-4-yl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3/c1-20(2,17-22(3)4)16-21-19-11-14-23(15-12-19)13-10-18-8-6-5-7-9-18/h5-9,19,21H,10-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDYZOSBDCGPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCN(CC1)CCC2=CC=CC=C2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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